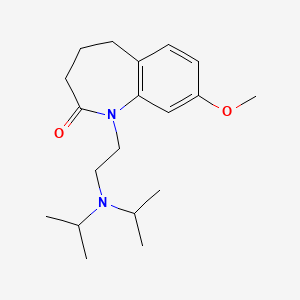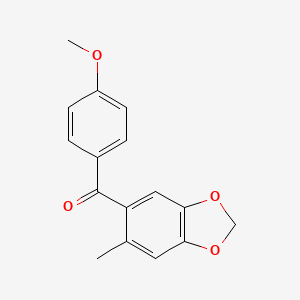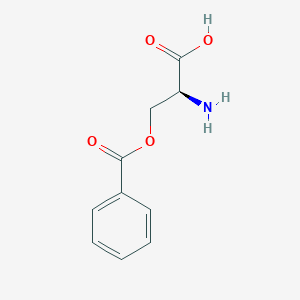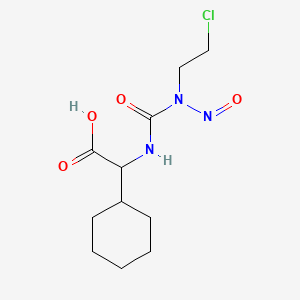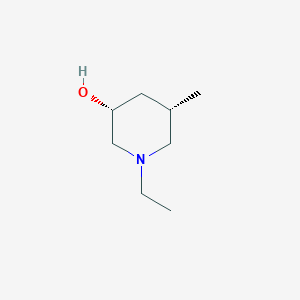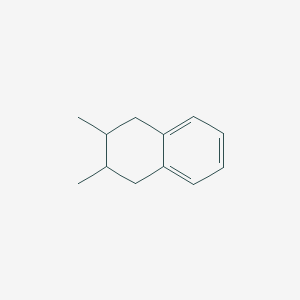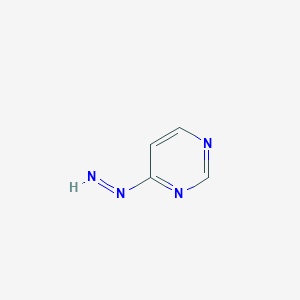
4-Diazenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Diazenylpyrimidine is a heterocyclic aromatic organic compound that contains a diazenyl group (-N=N-) attached to a pyrimidine ring. Pyrimidine itself is a six-membered ring with two nitrogen atoms at positions 1 and 3. The diazenyl group introduces unique chemical properties to the pyrimidine ring, making this compound an interesting compound for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazenylpyrimidine typically involves the diazotization of an amino-substituted pyrimidine. One common method is the reaction of 4-aminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows: [ \text{4-Aminopyrimidine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions: 4-Diazenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The diazenyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
4-Diazenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-Diazenylpyrimidine involves its interaction with nucleic acids. The diazenyl group can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce cell death in rapidly dividing cancer cells.
相似化合物的比较
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyrimidine: The parent compound with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-Diazenylpyrimidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other diazines. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and molecular biology.
属性
CAS 编号 |
504407-91-4 |
|---|---|
分子式 |
C4H4N4 |
分子量 |
108.10 g/mol |
IUPAC 名称 |
pyrimidin-4-yldiazene |
InChI |
InChI=1S/C4H4N4/c5-8-4-1-2-6-3-7-4/h1-3,5H |
InChI 键 |
BVVWPZCBCABICO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CN=C1N=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


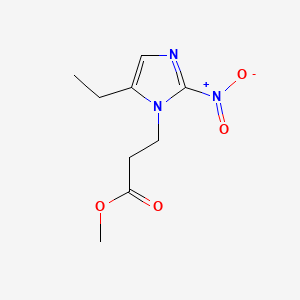
![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
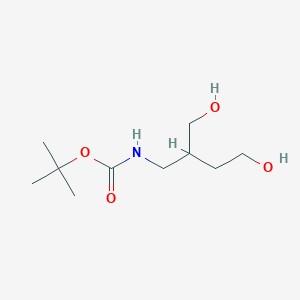
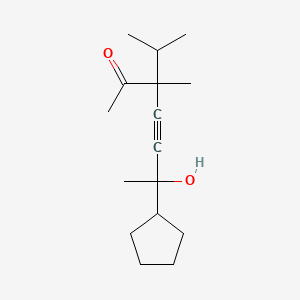
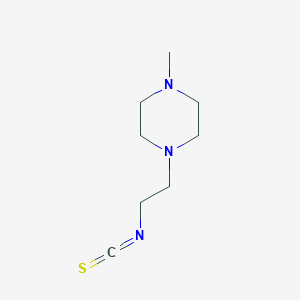

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
